molecular formula C25H21ClN2OS B2431905 N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)cinnamamide CAS No. 850917-42-9

N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)cinnamamide

Cat. No.: B2431905
CAS No.: 850917-42-9
M. Wt: 432.97
InChI Key: BLBYYDZWLZNCTQ-XNTDXEJSSA-N
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Description

“N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)cinnamamide” is a complex organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals. The compound also has a chlorophenyl group and a cinnamamide group, which could contribute to its potential biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of the indole-thioethylamine fragment with the cinnamamide. The indole-thioethylamine fragment could be synthesized via nucleophilic substitution of a suitable indole derivative with 2-(chloroethyl)amine. The cinnamamide could be synthesized from cinnamic acid and an appropriate amine .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a phenyl ring, and a cinnamamide group. The sulfur atom would likely create a polar region in the molecule .


Chemical Reactions Analysis

As an organic compound containing multiple functional groups, “this compound” could participate in various chemical reactions. The presence of the amide group could allow for reactions typical of amides, such as hydrolysis. The aromatic rings could undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar amide group and the aromatic rings could result in relatively high melting and boiling points compared to simpler organic compounds .

Scientific Research Applications

Photocatalytic Reactions and Mechanisms

Research on cinnamic acid and its derivatives, like the study conducted by Bouleghlimat, Bethell, and Davies (2020), explores the photocatalytic destruction mechanisms of such compounds in aqueous solutions. This study identified principal intermediates in the photocatalytic reaction of cinnamic acid and corresponding alcohol, proposing a mechanism that explains the presence of these species and the effect of aqueous ions like sulfate and chloride on the degradation process (Bouleghlimat, Bethell, & Davies, 2020).

Receptor Antagonist Properties

Another aspect of research focuses on N-substituted cinnamamides and their biological activities. Tamiz et al. (1998) synthesized a series of N-(2-phenethyl)cinnamides and evaluated them for antagonism at NMDA receptor subtypes, identifying compounds with potent and selective antagonist properties (Tamiz et al., 1998).

Synthetic Methodologies

The study of synthetic conditions for cinnamamide derivatives, as explored by Jing (2001), provides valuable insights into the chemical synthesis processes that could be relevant for the synthesis of N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)cinnamamide. This research outlines a two-step reaction process for synthesizing N (2 Hydroxyethy1)cinnamamide, which could be adapted for related compounds (Jing, 2001).

Antimicrobial Activities

The antimicrobial potential of cinnamamide derivatives against Helicobacter pylori was investigated by Klesiewicz et al. (2018), who screened thirty-five N-substituted derivatives of cinnamic acid amide for anti-Helicobacter pylori activity. This study highlights the potential of certain cinnamamide derivatives as antimicrobial agents, suggesting a possible research application for this compound in exploring its antimicrobial properties (Klesiewicz et al., 2018).

Polymerization Processes

Research on the synthesis and photoreactivity of polymers with cinnamate units, like the work by Mahy et al. (2006), provides insights into the application of cinnamic derivatives in the development of photosensitive polymers. These studies explore the reactivity ratios of cinnamate monomers and their ability to undergo photodimerization, which could be relevant for developing new materials based on the structure of this compound (Mahy et al., 2006).

Future Directions

Future studies could focus on synthesizing this compound and testing its biological activity. Given the biological activity of many indole-containing compounds, it could have potential applications in medicinal chemistry .

Properties

IUPAC Name

(E)-N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2OS/c26-20-13-11-19(12-14-20)24-25(21-8-4-5-9-22(21)28-24)30-17-16-27-23(29)15-10-18-6-2-1-3-7-18/h1-15,28H,16-17H2,(H,27,29)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBYYDZWLZNCTQ-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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